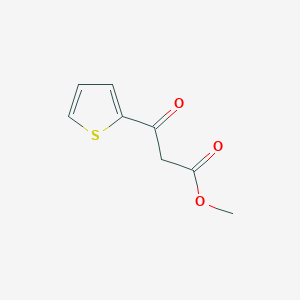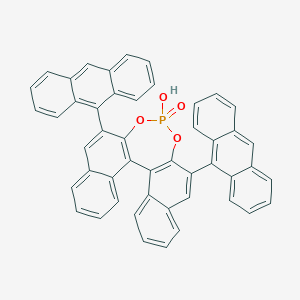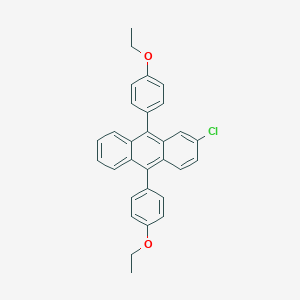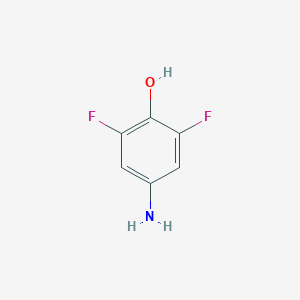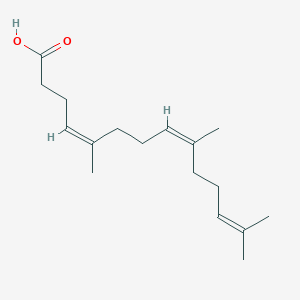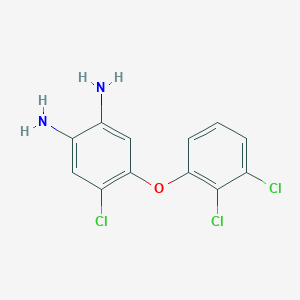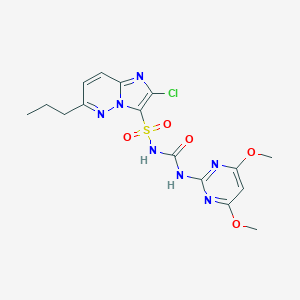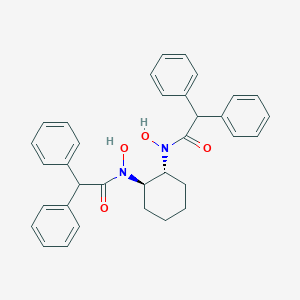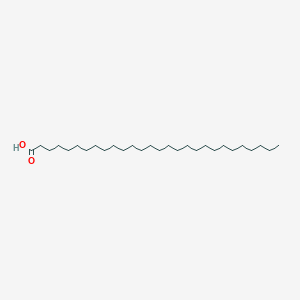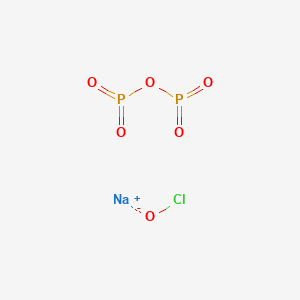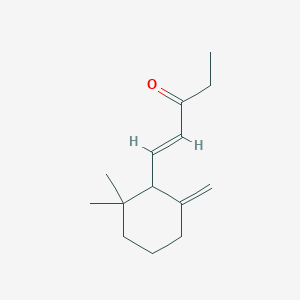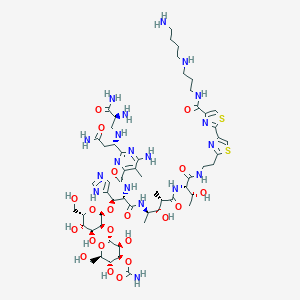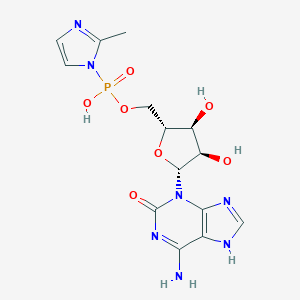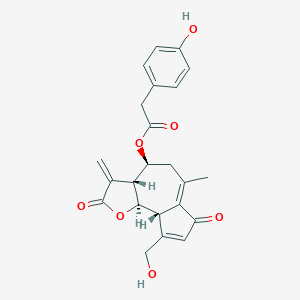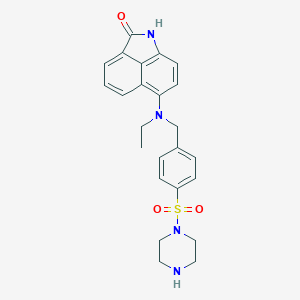
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one, also known as PSB-0739, is a synthetic compound that has shown potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one can induce the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation. By inhibiting NF-κB, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one can reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
生化学的および生理学的効果
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to have various biochemical and physiological effects. In cancer research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to induce apoptosis and block cell cycle progression in cancer cells. In inflammation research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One of the advantages of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is its potential as a therapeutic agent for various diseases. N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one. One possible direction is to investigate its potential as a combination therapy with other anti-cancer, anti-inflammatory, or neuroprotective agents. Another direction is to develop more efficient synthesis methods for N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one.
合成法
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one is synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis method involves the condensation of 6-aminoindole with piperazine-1-sulfonyl chloride in the presence of a base, followed by the reaction of the resulting product with 4-bromomethylbenzene. The final step involves the cyclization of the intermediate product to form N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one.
科学的研究の応用
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one has been shown to improve cognitive function and reduce neuroinflammation.
特性
CAS番号 |
138384-42-6 |
|---|---|
製品名 |
N(6)-(4-(Piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one |
分子式 |
C22H22N4O3S |
分子量 |
450.6 g/mol |
IUPAC名 |
6-[ethyl-[(4-piperazin-1-ylsulfonylphenyl)methyl]amino]-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C24H26N4O3S/c1-2-27(22-11-10-21-23-19(22)4-3-5-20(23)24(29)26-21)16-17-6-8-18(9-7-17)32(30,31)28-14-12-25-13-15-28/h3-11,25H,2,12-16H2,1H3,(H,26,29) |
InChIキー |
NGECLOKQSIIMIL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
正規SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
同義語 |
4-PSBAI N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one N(6)-(4-(piperazinylsulfonyl)benzyl)-6-aminobenz(cd)indol-2(1H)-one dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



